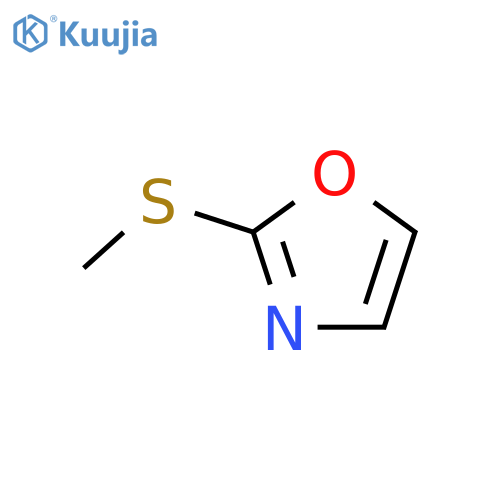Cas no 201017-90-5 (2-(Methylthio)oxazole)

2-(Methylthio)oxazole structure
商品名:2-(Methylthio)oxazole
2-(Methylthio)oxazole 化学的及び物理的性質
名前と識別子
-
- Oxazole, 2-(methylthio)-
- 2-(Methylthio)oxazole
- 2-(methylsulfanyl)-1,3-oxazole
- 2-methylthiooxazole
- Oxazole,2-(methylthio)
- DTXSID50448675
- CS-0186447
- EN300-3442353
- DS-19047
- FT-0728701
- O10533
- AKOS027441576
- 2-methylsulfanyl-1,3-oxazole
- 201017-90-5
- SCHEMBL3026407
- 2-methylsulfanyl-1, 3-oxazole
- DB-003306
-
- MDL: MFCD18909307
- インチ: InChI=1S/C4H5NOS/c1-7-4-5-2-3-6-4/h2-3H,1H3
- InChIKey: XVLXLLHKDRNMGK-UHFFFAOYSA-N
- ほほえんだ: CSC1=NC=CO1
計算された属性
- せいみつぶんしりょう: 115.00900
- どういたいしつりょう: 115.00918496g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 59.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 51.3Ų
じっけんとくせい
- PSA: 51.33000
- LogP: 1.39650
2-(Methylthio)oxazole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H317-H319
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C(BD587421)
2-(Methylthio)oxazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(Methylthio)oxazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD118-200mg |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 200mg |
500.0CNY | 2021-07-14 | |
| TRC | M725920-50mg |
2-(Methylthio)oxazole |
201017-90-5 | 50mg |
$ 135.00 | 2022-06-03 | ||
| Chemenu | CM251068-5g |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 5g |
$1169 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36120-1g |
2-(Methylthio)oxazole |
201017-90-5 | 1g |
¥4656.0 | 2021-09-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD587421-1g |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 1g |
¥3882.0 | 2024-04-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD118-250mg |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 250mg |
2047CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD118-100mg |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 100mg |
981CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD118-1g |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 1g |
5392CNY | 2021-05-07 | |
| A2B Chem LLC | AB10163-250mg |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 250mg |
$460.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D535786-1g |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 1g |
$785 | 2025-02-25 |
2-(Methylthio)oxazole 関連文献
-
1. New routes to 5-substituted oxazolesMatthew S. Addie,Richard J. K. Taylor J. Chem. Soc. Perkin Trans. 1 2000 527
201017-90-5 (2-(Methylthio)oxazole) 関連製品
- 855474-56-5(butyl(hexan-2-yl)amine)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
